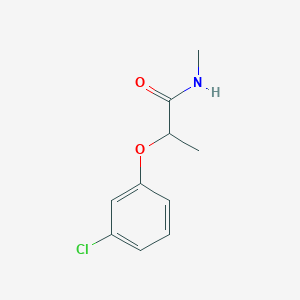![molecular formula C26H26N4O6 B4077607 2-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]-N-(2,4-dimethoxyphenyl)-5-nitrobenzamide](/img/structure/B4077607.png)
2-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]-N-(2,4-dimethoxyphenyl)-5-nitrobenzamide
Overview
Description
The compound “2-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]-N-(2,4-dimethoxyphenyl)-5-nitrobenzamide” is a chemical compound that is related to a series of compounds designed and synthesized for the treatment of Alzheimer’s Disease . These compounds were designed by fusing the pharmacophoric features of 3,4-dihydro-2 (1 H )-quinolinone and dithiocarbamate .
Synthesis Analysis
The synthesis of these compounds involves the fusion of the pharmacophoric features of 3,4-dihydro-2 (1 H )-quinolinone and dithiocarbamate . The most promising candidate, compound 3e, was evaluated for its inhibitory abilities of ChEs and MAOs .Molecular Structure Analysis
The molecular structure of these compounds is based on the 3,4-dihydro-2(1H)-quinolinone scaffold . This scaffold is found in many natural products and synthetic molecules with a diverse range of biological activities .Chemical Reactions Analysis
The compounds were evaluated for their inhibitory abilities of ChEs and MAOs . Most compounds showed potent and clear inhibition to AChE and MAOs .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-(2,4-dimethoxyphenyl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O6/c1-35-20-8-10-23(24(14-20)36-2)28-26(32)21-13-19(30(33)34)7-9-22(21)27-25(31)16-29-12-11-17-5-3-4-6-18(17)15-29/h3-10,13-14H,11-12,15-16H2,1-2H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNLJKNMNJZZAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN3CCC4=CC=CC=C4C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4077524.png)

![1-[3-(3-methyl-4-nitrophenoxy)propyl]piperazine oxalate](/img/structure/B4077549.png)
![3-allyl-2-[(2-chloro-6-nitrobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4077555.png)
![1-[2-(4-nitrophenoxy)ethyl]piperazine oxalate](/img/structure/B4077562.png)
![N-({[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4077569.png)
![1-[2-(4-bromo-2-chlorophenoxy)ethyl]azepane oxalate](/img/structure/B4077572.png)

![1-[4-(3-bromophenoxy)butyl]azepane oxalate](/img/structure/B4077586.png)
![N-(2,4-dimethylphenyl)-2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4077593.png)
![2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B4077601.png)
![2-{[2-(4-nitrophenyl)propanoyl]amino}benzamide](/img/structure/B4077605.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B4077606.png)
![1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]piperazine oxalate](/img/structure/B4077612.png)